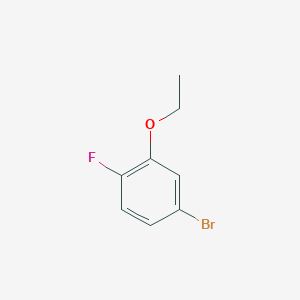

4-Bromo-2-ethoxy-1-fluorobenzene

Description

4-Bromo-2-ethoxy-1-fluorobenzene (CAS: 900174-64-3) is a halogenated aromatic compound featuring bromine, fluorine, and ethoxy substituents. It is primarily utilized in industrial and scientific research, particularly as a building block in organic synthesis and pharmaceutical intermediates . Despite its utility, detailed physicochemical data (e.g., melting point, solubility) and toxicological profiles remain underreported in publicly available sources .

Properties

IUPAC Name |

4-bromo-2-ethoxy-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMCMYYZINDARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733177 | |

| Record name | 4-Bromo-2-ethoxy-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900174-64-3 | |

| Record name | 4-Bromo-2-ethoxy-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethoxy-1-fluorobenzene typically involves the halogenation of benzene derivatives

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the use of catalysts and controlled reaction conditions to achieve the desired substitution pattern on the benzene ring.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethoxy-1-fluorobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions are typically performed using strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

Oxidation: Formation of 4-bromo-2-ethoxy-1-fluorobenzoic acid.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Introduction of additional substituents on the benzene ring, leading to various derivatives.

Scientific Research Applications

4-Bromo-2-ethoxy-1-fluorobenzene is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the development of pharmaceuticals and agrochemicals. Its applications extend to the fields of material science, where it is used in the synthesis of advanced polymers and coatings.

Mechanism of Action

4-Bromo-2-ethoxy-1-fluorobenzene is similar to other halogenated benzene derivatives, such as 4-bromo-2-fluorobenzene and 2-ethoxy-1-fluorobenzene. its unique combination of substituents provides distinct chemical and physical properties that differentiate it from these compounds. The presence of both bromo and fluoro groups on the benzene ring enhances its reactivity and stability, making it a valuable compound in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, halogen types, or functional groups.

Substituent Position and Functional Group Variations

Key Observations :

- Ethoxy vs.

- Halogen Positioning : Fluorine at C1 (vs. C2 or C3 in analogs) may alter electronic effects, affecting electrophilic substitution patterns .

Physicochemical Properties (Limited Data)

Notes:

- Boiling points and solubility data are unavailable for the target compound but may be inferred from analogs. For example, 1-bromo-4-fluorobenzene has a boiling point of 152–154°C , suggesting similar volatility for the target.

Reactivity Trends

- Nucleophilic Aromatic Substitution : The bromine atom at C4 is a prime site for Suzuki-Miyaura couplings, while the ethoxy group at C2 may direct electrophilic attacks to specific positions .

- Comparative Reactivity : Unlike nitro-containing analogs (e.g., 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene, CAS: 1224629-07-5), the absence of a nitro group in this compound reduces its electrophilicity but improves stability under acidic conditions .

Biological Activity

4-Bromo-2-ethoxy-1-fluorobenzene is an organic compound characterized by the presence of bromine, fluorine, and an ethoxy group attached to a benzene ring. Its unique structure suggests potential biological activities, particularly in the fields of medicinal and synthetic chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis routes, and relevant case studies.

- Molecular Formula : C₉H₁₀BrF

- Molar Mass : 233.08 g/mol

- Structure : The compound features a bromine atom at the 4-position, an ethoxy group at the 2-position, and a fluorine atom at the 1-position on the benzene ring.

The biological activity of halogenated aromatic compounds like this compound often relates to their ability to interact with biological membranes and proteins. The presence of bromine and fluorine enhances lipophilicity, which can influence the compound's bioavailability and interaction with cellular targets.

Interaction with Biological Systems

- Electrophilic Nature : The compound can act as an electrophile in nucleophilic substitution reactions, potentially forming adducts with nucleophilic sites in biomolecules.

- Reactivity Patterns : Understanding its reactivity with various biomolecules is crucial for predicting its therapeutic potential or toxicological profiles.

Antimicrobial Activity

Research on similar halogenated compounds has indicated that they possess antimicrobial properties. For example, studies have demonstrated that halogenated aromatic compounds can disrupt bacterial cell membranes or inhibit key enzymes necessary for bacterial growth.

Anticancer Potential

Compounds featuring bromine and fluorine have been investigated for their anticancer effects. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including interference with DNA replication or modulation of signaling pathways.

Synthesis Routes

The synthesis of this compound can be achieved through various methods:

- Halogenation Reactions : Bromination and fluorination of ethoxy-substituted benzene derivatives.

- Nucleophilic Substitution : Utilizing reagents such as sodium hydroxide or potassium tert-butoxide to introduce the ethoxy group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.